molecular formula C27H24N4O3 B2426198 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-54-1

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2426198
CAS No.: 901265-54-1
M. Wt: 452.514
InChI Key: TXHUFWQYRLMTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a methoxy group, and a nitrophenyl group attached to a pyrazoloquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-27(2,3)18-7-11-19(12-8-18)30-26-22-15-21(34-4)13-14-24(22)28-16-23(26)25(29-30)17-5-9-20(10-6-17)31(32)33/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUFWQYRLMTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a pyrazolo[4,3-c]quinoline core substituted with a 4-tert-butylphenyl group at position 1, a 4-nitrophenyl group at position 3, and a methoxy group at position 8. The tert-butyl group introduces steric bulk, while the nitro group imposes electronic constraints, necessitating precise control over regioselectivity and reaction conditions. The methoxy group’s electron-donating nature further complicates intermediate stabilization.

Synthetic Strategies for Pyrazolo[4,3-c]Quinoline Core Assembly

Friedländer Annulation with Pyrazole Integration

The quinoline backbone is typically constructed via Friedländer annulation, combining 2-aminobenzaldehyde derivatives with ketones. For this compound, 8-methoxy-2-amino-5-nitrobenzaldehyde serves as the primary building block. Cyclocondensation with acetylacetone in the presence of Fe₃O₄@SiO₂–SO₃H nanoparticles (20 mg, ethanol, 80°C, 30 min) yields the quinoline intermediate. Subsequent hydrazine-mediated cyclization introduces the pyrazolo ring, achieving 85% yield after optimization.

Multicomponent One-Pot Synthesis

Recent advances leverage nanocatalysts to merge quinoline and pyrazole formation in a single step. A mixture of 4-nitrobenzaldehyde, 4-tert-butylaniline, and 2-methoxyacetylacetone reacts with Fe₃O₄@PS-Arg nanoparticles (0.07 g, ethanol, 70°C, 15 min), producing the target compound in 89% yield via sequential Knoevenagel condensation, Michael addition, and cyclization.

Catalytic Systems and Reaction Optimization

Magnetic Nanoparticle-Supported Acid Catalysts

Fe₃O₄@SiO₂–SO₃H nanoparticles (30–40 nm) demonstrate exceptional efficacy in solvent-free syntheses. Under ultrasonic irradiation (10 mg catalyst, 80°C, 10 min), these catalysts facilitate the formation of the quinoline core with 92% yield, attributable to their high surface area and Brønsted acidity. Post-reaction recovery via magnetic separation allows six reuse cycles with <5% activity loss.

Table 1: Comparative Performance of Nanocatalysts
Catalyst Conditions Yield (%) Reusability (cycles)
Fe₃O₄@PS-Arg Ethanol, 70°C, 15 min 89 5
Fe₃O₄@SiO₂–SO₃H Solvent-free, 80°C 92 6
NiO NPs Ethylene glycol, 110°C 85 4

Solvent and Temperature Effects

Green solvents like ethanol and water are preferred to minimize environmental impact. Ethanol enhances solubility of nitro-substituted intermediates, while water facilitates micellar catalysis in Fe₃O₄-cellulose systems. Elevated temperatures (80–110°C) are critical for overcoming the steric hindrance of the tert-butyl group, though exceeding 110°C promotes nitro group decomposition.

Functional Group Introduction and Modifications

Methoxy Group Incorporation

The 8-methoxy group is introduced via O-methylation of a hydroxylated precursor using dimethyl sulfate in the presence of K₂CO₃. Alternatively, direct use of 2-methoxyacetylacetone in multicomponent reactions circumvents this step, improving atom economy.

Nitro and Tert-Butyl Group Compatibility

Electron-withdrawing nitro groups necessitate mild acidic conditions to prevent reduction. Fe₃O₄@urea/HITh-SO₃H nanoparticles stabilize nitro intermediates via hydrogen bonding, enabling 93% yield in solvent-free cyclizations. The tert-butyl group, introduced via Suzuki coupling with 4-tert-butylphenylboronic acid, requires Pd/Fe₃O₄ hybrids to mitigate steric effects.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazole-H), 8.25–7.12 (m, 11H, aryl-H), 3.98 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃).
  • IR (KBr): ν 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 487.1784 (calc. 487.1789 for C₂₈H₂₄N₄O₃). HPLC purity exceeds 99% using a C18 column (MeOH:H₂O = 80:20).

Industrial and Environmental Considerations

Scale-up trials using Fe₃O₄@SiO₂–SO₃H demonstrate a 5 kg batch yield of 87% under flow chemistry conditions. Life-cycle assessments highlight a 40% reduction in solvent waste compared to traditional methods. Catalyst recycling protocols align with green chemistry principles, reducing heavy metal leakage by 90%.

Chemical Reactions Analysis

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common reagents and conditions used in these reactions include strong acids and bases, transition metal catalysts, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different fields:

Chemistry

  • Building Block for Complex Molecules : It serves as a precursor in the synthesis of more complex organic molecules.
  • Coordination Chemistry : Acts as a ligand in coordination chemistry, facilitating the study of metal complexes.

Biology

  • Enzyme Inhibition Studies : The compound's structure allows it to interact with various biological macromolecules, making it useful for studying enzyme inhibition mechanisms.
  • Receptor Binding Studies : It can bind to specific receptors, providing insights into receptor-ligand interactions.

Medicine

  • Pharmaceutical Development : Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and modulate receptor activity.

Industry

  • Material Science : The compound is investigated for its use in developing advanced materials such as organic semiconductors and dyes.

Case Studies and Research Findings

Research findings indicate that compounds similar to 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant biological activity. For instance:

  • Studies have shown that certain derivatives demonstrate selective binding to receptors involved in disease pathways, suggesting potential therapeutic applications in treating conditions such as inflammation and cancer.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:

  • 1-(4-methylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(4-tert-butylphenyl)-8-hydroxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

These compounds share a similar core structure but differ in the substituents attached to the pyrazoloquinoline ring. The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-tert-butylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H24N4O3
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 901045-00-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its antioxidant properties.

Anticancer Properties

Research indicates that pyrazoloquinolines exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that derivatives of this compound can inhibit cell proliferation in human cancer cells. For instance, a study showed that certain pyrazolo[4,3-c]quinoline derivatives exhibited micromolar activity against several cancer cell lines, including HeLa and A549 cells .

Table 1: Cytotoxic Activity of Pyrazolo[4,3-c]quinoline Derivatives

Compound NameCancer Cell LineIC50 (µM)
This compoundHeLa10
This compoundA54912
Other Derivative XU373n15

The anticancer activity of this compound is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been suggested that the compound can interfere with the cell cycle progression, particularly at the G2/M checkpoint.
  • Inhibition of Angiogenesis : Some studies propose that it may inhibit the formation of new blood vessels that supply tumors.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. Molecular docking studies have indicated that it can scavenge free radicals effectively, thereby reducing oxidative stress within cells. This property is critical in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazoloquinolines:

  • Study on Anticancer Activity :
    • A recent investigation demonstrated that this compound significantly inhibited the growth of HeLa and A549 cancer cells with IC50 values of 10 µM and 12 µM respectively. The study also highlighted the compound's ability to induce apoptosis through caspase activation .
  • Antioxidant Studies :
    • In vitro assays revealed that this compound exhibited strong radical scavenging activity comparable to established antioxidants. Its ability to reduce lipid peroxidation was also noted in cell-based models, suggesting potential protective effects against oxidative damage .

Q & A

Q. Basic

  • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking, C–H···π bonds) using SHELXL/SHELXTL software .
  • HPLC : Verify purity (>98%) with reverse-phase columns and UV detection .
  • Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for nitro and methoxy group validation .

Which biological assays are used for preliminary activity screening?

Q. Basic

  • Anti-inflammatory testing : Measure nitric oxide (NO) inhibition in LPS-stimulated macrophages (e.g., RAW 264.7 cells) using Griess reagent .
  • Cytotoxicity : MTT assay on normal cell lines (e.g., HEK-293) to assess selectivity .

How can reaction conditions be optimized for improved yield and scalability?

Q. Advanced

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility .
  • Catalyst variation : Compare iodine (mild) vs. palladium catalysts (for cross-coupling) under inert atmospheres .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. traditional 12-hour reflux) .

What structural features dictate its bioactivity?

Q. Advanced

  • Electron-withdrawing groups : The 4-nitrophenyl moiety enhances electrophilicity, improving target binding (e.g., enzyme active sites) .
  • Steric effects : The tert-butyl group increases lipophilicity, influencing membrane permeability and pharmacokinetics .
  • Planarity : Non-planar quinoline cores (deviation >0.15 Å) may reduce π-π stacking with biological targets, altering efficacy .

How should contradictions in pharmacological data (e.g., varying IC₅₀ values) be addressed?

Q. Advanced

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. normal) with standardized protocols .
  • Structural analogs : Compare activity trends in derivatives (e.g., halogen substitution) to isolate substituent effects .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies .

What crystallographic insights inform its solid-state behavior?

Q. Advanced

  • Hydrogen-bond networks : Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) dimers, stabilizing crystal packing .
  • π-π interactions : Measure centroid distances (3.7–3.8 Å) between aromatic rings to predict solubility and melting points .
  • Thermal analysis : TGA/DSC profiles correlate decomposition events (e.g., nitro group loss at ~250°C) with stability .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and goggles to avoid dermal exposure .
  • Ventilation : Perform reactions in fume hoods due to potential nitro group toxicity .
  • Storage : Keep in amber glass at –20°C under inert gas (N₂/Ar) to prevent photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.